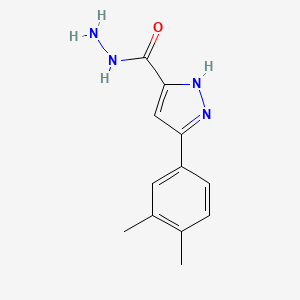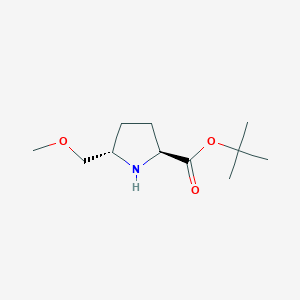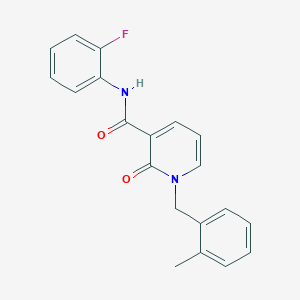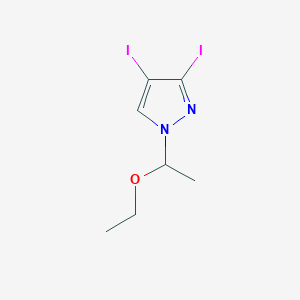
3-(3,4-dimethylphenyl)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(3,4-dimethylphenyl)-1H-pyrazole-5-carbohydrazide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse biological activities and have been the subject of various studies in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of hydrazides with various carbonyl compounds. For instance, the synthesis of related compounds has been reported through the reaction of semicarbazide with different substituted prop-2-en-1-ones . Another method involves the cyclocondensation of hydrazides with diketones in the presence of acetic acid . These methods can potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using techniques such as X-ray crystallography, which provides detailed information about the crystal system, space group, and hydrogen bonding interactions . The conformation of the pyrazole ring and its substituents can significantly influence the compound's properties and interactions. For example, the dihedral angle between the pyrazole and phenyl rings can indicate the degree of planarity and potential for π-π stacking interactions .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The hydrazone moiety in carbohydrazides is known to exhibit tautomerism and can form intramolecular hydrogen bonds . Additionally, the presence of substituents on the phenyl ring can influence the compound's reactivity towards oxidation, hydrolysis, and other chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. For example, the presence of dimethyl groups can affect the compound's hydrophobicity and solvation energy . Vibrational spectroscopy studies, including FT-IR and FT-Raman, provide insights into the vibrational modes and can help assign specific functional groups . Theoretical calculations, such as DFT, can complement experimental data and predict properties like polarizability and hyperpolarizability, which are relevant for nonlinear optical applications .
Applications De Recherche Scientifique
Pyrazole Derivatives and Biological Activities
Pyrazole derivatives, including "3-(3,4-dimethylphenyl)-1H-pyrazole-5-carbohydrazide", have garnered attention for their broad spectrum of biological activities. These activities stem from their unique structural characteristics, allowing for varied medicinal applications. Pyrazoles are notable for their role in pharmacophore development, serving as a key structural element in numerous biologically active compounds. Their significance is underscored by their widespread use as synthons in organic synthesis and their therapeutic potentials, such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The success of pyrazole COX-2 inhibitors highlights the importance of these heterocycles in medicinal chemistry, demonstrating their potential in designing more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Multicomponent Reactions for Pyrazole Derivatives
The synthesis of pyrazole derivatives via multicomponent reactions (MCRs) represents a significant advancement in the field of pharmaceutical and medicinal chemistry. MCRs offer an efficient pathway to synthesize biologically active molecules containing the pyrazole moiety, highlighting the importance of pyrazoles in therapeutic applications. These reactions facilitate the development of compounds with antibacterial, anticancer, antifungal, antioxidant, α-glucosidase and α-amylase inhibitory, anti-inflammatory, antimycobacterial, antimalarial, and miscellaneous activities. The reported analytical and activity data, synthetic mechanisms, and molecular docking simulations provide a foundation for future research in this area (Becerra, Abonía, & Castillo, 2022).
Pyrazolines as Potential Therapeutics
Pyrazolines, closely related to pyrazole derivatives, have been extensively studied for their therapeutic applications. They possess a variety of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. Pyrazoline derivatives have shown potential as cannabinoid CB1 receptor antagonists, antiepileptic, antitrypanosomal, antiviral, MAO-inhibitory, antinociceptive, insecticidal, hypotensive, nitric oxide synthase inhibitor, antioxidant, steroidal, and antidiabetic agents. The exploration of new pyrazoline derivatives and their patent literature from 2000 to 2011 provides insight into the therapeutic potential of these compounds, offering new avenues for research and development (Shaaban, Mayhoub, & Farag, 2012).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(3,4-dimethylphenyl)-1H-pyrazole-5-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-7-3-4-9(5-8(7)2)10-6-11(16-15-10)12(17)14-13/h3-6H,13H2,1-2H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANDSPXIBGRHAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2529035.png)

![3-Bromofuro[3,4-b]pyridine-5,7-dione](/img/structure/B2529039.png)
![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine](/img/no-structure.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2529042.png)
![3-fluoro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide](/img/structure/B2529043.png)

